4-Ethyl-5-oxooctanal

Description

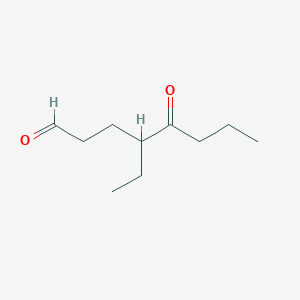

Structure

3D Structure

Properties

CAS No. |

75424-66-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-ethyl-5-oxooctanal |

InChI |

InChI=1S/C10H18O2/c1-3-6-10(12)9(4-2)7-5-8-11/h8-9H,3-7H2,1-2H3 |

InChI Key |

SWPUHZZLJMOBBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-oxooctanal

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Computed Properties

4-Ethyl-5-oxooctanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group.[1][2][3] Its chemical structure and basic identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 75424-66-7[4][5] |

| Molecular Formula | C10H18O2[4][5] |

| Molecular Weight | 170.25 g/mol [4][5] |

| Canonical SMILES | CCCC(=O)C(CC)CCC=O |

| InChI Key | SWPUHZZLJMOBBX-UHFFFAOYSA-N[5] |

The following table summarizes the computed physicochemical properties of this compound.

| Property | Predicted Value |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 170.130679813[5] |

| Topological Polar Surface Area | 34.1 Ų |

| Heavy Atom Count | 12 |

Predicted Physical Properties

The physical properties of this compound are dictated by its molecular structure, which includes a polar carbonyl group and a nonpolar alkyl chain.

| Property | Predicted Characteristic | Rationale |

| Boiling Point | Higher than alkanes of similar molecular weight, but lower than corresponding alcohols.[6][7][8] | The presence of a polar carbonyl group leads to dipole-dipole interactions, increasing the boiling point compared to nonpolar alkanes.[6][8] However, the absence of hydroxyl groups prevents hydrogen bonding between molecules, resulting in a lower boiling point than alcohols of similar size.[6][7] |

| Solubility in Water | Sparingly soluble. | While the polar carbonyl groups can form hydrogen bonds with water, the long alkyl chain is hydrophobic, limiting its solubility.[7][9] Generally, aldehydes and ketones with more than four or five carbon atoms have decreased water solubility.[7] |

| Solubility in Organic Solvents | Soluble in common organic solvents. | The nonpolar character of the alkyl chain allows for good solubility in nonpolar or weakly polar organic solvents like benzene, ether, and chloroform, following the "like dissolves like" principle.[9] |

| Appearance and Odor | Likely a colorless liquid at room temperature.[9][10] | Lower molecular weight aldehydes and ketones are typically liquids.[9][10] The odor is expected to be less pungent and potentially more fragrant as the molecular size increases.[10] |

Predicted Spectroscopic Data

The spectroscopic signature of this compound would be characterized by the presence of both aldehyde and ketone functional groups.

| Spectroscopy | Predicted Chemical Shifts and Signals |

| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption for the ketone around 1715 cm⁻¹.[11][12] - Strong C=O stretching absorption for the aldehyde around 1730 cm⁻¹.[11][12] - Characteristic C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12][13] |

| ¹H NMR Spectroscopy | - A distinctive aldehyde proton (CHO) signal in the downfield region of 9-10 ppm.[11][12][14] - Protons on the carbon alpha to the carbonyl groups would be deshielded and appear in the 2.0-2.5 ppm range.[13][15] - Other alkyl protons would appear in the upfield region of 0.9-1.7 ppm. |

| ¹³C NMR Spectroscopy | - A characteristic carbonyl carbon signal for the ketone in the range of 200-215 δ.[11][12] - A characteristic carbonyl carbon signal for the aldehyde in a similar downfield range, typically around 200 δ.[11][12][13] |

| Mass Spectrometry | - A visible molecular ion peak (M⁺) is expected.[13][14] - Characteristic fragmentation patterns would include α-cleavage adjacent to the carbonyl groups and potentially a McLafferty rearrangement.[13][15] |

Hypothetical Synthesis Protocol

As there are no published synthesis routes for this compound, a plausible method would involve the acylation of an appropriate enolate. A potential retrosynthetic analysis suggests the disconnection at the C4-C5 bond, pointing towards a reaction between an enolate derived from 3-heptanone and an acyl chloride equivalent for the propanal moiety.

Proposed Reaction: Michael addition of a propyl magnesium bromide to 2-ethylpropenal, followed by oxidation.

Step 1: Grignard Reaction

-

Reactants: 2-ethylpropenal and propyl magnesium bromide (Grignard reagent).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure: The Grignard reagent is slowly added to a solution of 2-ethylpropenal in the anhydrous ether at a low temperature (e.g., 0 °C) with constant stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

-

Intermediate Product: 4-ethyl-1-octen-5-ol.

Step 2: Ozonolysis

-

Reactant: 4-ethyl-1-octen-5-ol from Step 1.

-

Solvent: A mixture of dichloromethane and methanol.

-

Procedure: A stream of ozone is bubbled through a cooled solution (-78 °C) of the alkene until the solution turns blue. The excess ozone is then removed by bubbling nitrogen through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is added to work up the ozonide intermediate.

-

Final Product: this compound.

Purification: The crude product would likely be purified using column chromatography on silica gel.

References

- 1. global.oup.com [global.oup.com]

- 2. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]

- 3. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]

- 4. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound from JHECHEM CO LTD - ECHEMI [echemi.com]

- 6. docbrown.info [docbrown.info]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

Synthetic Strategy and Retrosynthesis

An in-depth analysis of the synthesis of 4-Ethyl-5-oxooctanal reveals that this specific compound is not widely documented in publicly available chemical literature. Therefore, this guide presents a robust and chemically sound synthetic route based on the well-established Stork enamine acylation reaction, a cornerstone of modern organic synthesis for the formation of γ-dicarbonyl compounds. This document provides a detailed theoretical framework, experimental protocols, and expected outcomes to guide researchers in its synthesis.

The chosen synthetic approach involves the acylation of an enamine. This strategy is highly effective for the formation of a carbon-carbon bond at the α-position of an aldehyde. The retrosynthetic analysis breaks down the target molecule into readily available starting materials.

Retrosynthetic Analysis:

The key disconnection is made at the C4-C5 bond, which is formed during the acylation step. This reveals an enamine derived from 2-ethylbutanal and an acyl halide, butanoyl chloride.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis is a three-step, one-pot procedure that leverages the nucleophilicity of an enamine intermediate.[1][2][3]

-

Enamine Formation: 2-Ethylbutanal is condensed with a secondary amine, such as pyrrolidine, typically with azeotropic removal of water to drive the reaction to completion. This forms the nucleophilic enamine.

-

Acylation: The enamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[4][5][6] This forms a C-C bond and generates a transient iminium salt intermediate.

-

Hydrolysis: The reaction mixture is treated with aqueous acid, which hydrolyzes the iminium salt to yield the final product, this compound, and regenerates the secondary amine.[1][2][4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are representative procedures for each stage of the synthesis, adapted from analogous transformations. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 2-Ethylbutanal | C₆H₁₂O | 100.16 | 97-96-1 | Reagent grade, freshly distilled |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Anhydrous, freshly distilled |

| Butanoyl chloride | C₄H₇ClO | 106.55 | 141-75-3 | Reagent grade |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | 2M aqueous solution |

| Sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying |

| Diethyl ether | C₄H₁₀O | 74.12 | 60-29-7 | For extraction |

Synthesis Procedure (One-Pot)

-

Enamine Formation:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-ethylbutanal (10.0 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Add pyrrolidine (8.5 g, 0.12 mol, 1.2 eq) to the flask.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

-

Acylation:

-

Remove the Dean-Stark apparatus and replace it with a dropping funnel.

-

Cool the flask containing the enamine solution in an ice bath to 0-5 °C.

-

Slowly add a solution of butanoyl chloride (11.7 g, 0.11 mol, 1.1 eq) in anhydrous THF (20 mL) to the stirred enamine solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture again in an ice bath and slowly add 2M aqueous HCl (50 mL).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Data Presentation

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Overall Yield | 60-75% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | (Predicted) ~95-100 °C at 10 mmHg |

Spectroscopic Data (Predicted)

This data is predicted based on the structure and is essential for characterization.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.7 (t, 1H, -CHO), ~2.7 (m, 1H), ~2.5 (t, 2H, -CH₂CO-), ~2.2 (m, 1H), ~1.6 (m, 2H), ~1.4 (m, 4H), ~0.9 (t, 3H, -CH₂CH₃), ~0.8 (t, 3H, -CH₂CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~212 (C=O, ketone), ~204 (C=O, aldehyde), ~55 (CH), ~45 (CH), ~36 (CH₂), ~25 (CH₂), ~22 (CH₂), ~18 (CH₂), ~14 (CH₃), ~11 (CH₃) ppm |

| IR (Infrared) | ν ~2960, 2875 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch, aldehyde), ~1715 (C=O stretch, ketone) cm⁻¹ |

| Mass Spec (EI) | m/z 170 (M⁺), 141, 113, 85, 57 |

Concluding Remarks

The synthesis of this compound via the Stork enamine acylation represents a reliable and efficient method for obtaining this γ-keto aldehyde. The advantages of this method include mild reaction conditions and the prevention of polyacylation, which is often an issue with direct enolate chemistry.[7][8] The provided protocol offers a comprehensive guide for laboratory synthesis, and the predicted data serves as a benchmark for the successful characterization of the target compound. This molecule, as a difunctional building block, holds potential for further elaboration in synthetic and medicinal chemistry programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. resolve.cambridge.org [resolve.cambridge.org]

- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

An In-depth Guide to the IUPAC Nomenclature and Structure of 4-Ethyl-5-oxooctanal

This technical guide provides a detailed analysis of the IUPAC name and chemical structure of the organic compound 4-Ethyl-5-oxooctanal. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a fundamental understanding of the principles behind naming and representing complex organic molecules.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. The naming of this compound is based on a hierarchical system that prioritizes functional groups.

Functional Group Priority

When a molecule contains multiple functional groups, the IUPAC system assigns a priority to each. In the case of this compound, two key functional groups are present: an aldehyde and a ketone.

-

Aldehyde Group (-CHO): This group is given higher priority in the IUPAC nomenclature.[1][2] Consequently, the parent name of the molecule is determined by the longest carbon chain containing the aldehyde group, and the suffix "-al" is used.[3][4]

-

Ketone Group (C=O): As the ketone group has a lower priority than the aldehyde, it is treated as a substituent on the parent chain.[5] Its presence is indicated by the prefix "oxo-".[6]

Numbering the Parent Chain

The carbon atoms of the parent chain are numbered to assign the lowest possible locant (position number) to the principal functional group.

-

The carbon atom of the aldehyde group is always designated as carbon-1 (C1).[2][7][8]

-

The rest of the carbon chain is numbered sequentially from this point.

Assembling the IUPAC Name

The name "this compound" is systematically constructed as follows:

| Component | Meaning |

| octan | Indicates an eight-carbon parent chain. |

| -al | The suffix for an aldehyde, the highest priority functional group.[6] |

| 5-oxo | A ketone group is present on the fifth carbon atom.[6] |

| 4-ethyl | An ethyl group (-CH2CH3) is attached to the fourth carbon atom. |

Therefore, the IUPAC name, this compound, accurately describes the molecule's structure.[9]

Chemical Structure of this compound

The structure of this compound can be determined directly from its IUPAC name.

Structural Formula

The chemical formula for this compound is C10H18O2.[9]

Detailed Structural Representation

The molecule consists of an eight-carbon chain with the following features:

-

C1: An aldehyde group (a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom).

-

C4: An ethyl group substituent.

-

C5: A ketone group (a carbon double-bonded to an oxygen atom).

Below is a diagram illustrating the logical relationship of the components in the IUPAC name to the final structure.

Caption: Logical flow from IUPAC name to the final chemical structure.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 14.9 Aldehydes and Ketones: Structure and Names | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 4-Ethyl-5-oxooctanal: A Technical Guide

Introduction

This technical guide provides a predictive overview of the spectroscopic data for 4-Ethyl-5-oxooctanal. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups: an aldehyde, a ketone, an ethyl group, and an alkyl chain. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimates based on typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.6 - 9.8 | Triplet |

| -CH₂-CHO | 2.4 - 2.6 | Multiplet |

| -CH(CH₂CH₃)- | 2.5 - 2.7 | Multiplet |

| -CH₂-CO- | 2.3 - 2.5 | Triplet |

| -CH₂-CH₃ (methylene) | 1.5 - 1.7 | Quartet |

| -CH₂- (alkyl chain) | 1.2 - 1.6 | Multiplet |

| -CH₃ (ethyl) | 0.9 - 1.1 | Triplet |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 200 - 205 |

| -C=O (ketone) | 205 - 215 |

| -CH(CH₂CH₃)- | 50 - 60 |

| -CH₂-CHO | 40 - 50 |

| -CH₂-CO- | 35 - 45 |

| -CH₂- (alkyl chain) | 20 - 40 |

| -CH₂-CH₃ (methylene) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₃ (propyl) | 13 - 16 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C=O Stretch (Ketone) | 1705 - 1725 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CHO]⁺ | α-cleavage at the aldehyde |

| 127 | [M - C₃H₇]⁺ | α-cleavage at the ketone (loss of propyl radical) |

| 113 | [M - C₄H₉O]⁺ | Cleavage at the ethyl group side of the ketone |

| 99 | [C₅H₇O₂]⁺ | McLafferty rearrangement involving the ketone |

| 71 | [C₄H₇O]⁺ | α-cleavage at the ketone (loss of butyl radical from the aldehyde side) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion from ketone or propyl fragment |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Aldehyde fragment or ethyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

-

Data Acquisition: Place the prepared sample in an FT-IR spectrometer. Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates (or solvent) should be recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Lacking Experimental Data This technical guide outlines the standard methodologies for determining the melting and boiling points of organic compounds, with a focus on 4-Ethyl-5-oxooctanal. It is important to note that as of this writing, specific experimentally determined physical properties for 4-Ethyl-5-oxooctanal are not readily available in the scientific literature. The information presented herein is based on computational predictions and established laboratory protocols.

For drug development professionals and researchers, understanding the physical properties of a compound like 4-Ethyl-5-oxooctanal is a critical early step in the research and development process. These properties are fundamental to determining a substance's purity, stability, and appropriate handling and storage conditions.

Predicted Physical Properties

While experimental data is unavailable, computational models provide estimated values for the physical properties of this compound. These predictions, sourced from the PubChem database, are listed below. It is crucial to recognize that these are theoretical values and should be confirmed by experimental analysis.

| Physical Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Molecular Formula | C10H18O2 | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the melting and boiling points of organic compounds. These methodologies are widely accepted in the scientific community and are applicable for the empirical determination of these properties for this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Experimental Protocol: Capillary Method

One of the most common methods for determining the melting point of a solid organic compound is the capillary method, often utilizing a Thiele tube or a digital melting point apparatus.

Apparatus:

-

Thiele tube or digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or silicone oil) if using a Thiele tube

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil. The temperature should be raised at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key indicator of a liquid's volatility.

Experimental Protocol: Capillary Method

A common micro-method for determining the boiling point of a small quantity of liquid involves the use of a capillary tube.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or a beaker of water on a hot plate)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the small test tube.

-

Capillary Insertion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a new or uncharacterized compound such as this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

Technical Guide: Solubility of 4-Ethyl-5-oxooctanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 4-Ethyl-5-oxooctanal in common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of chemical solubility and provides data for structurally analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine solubility in their own laboratory settings, ensuring accurate and reproducible results. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound and Solubility

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure, characterized by an eight-carbon chain with an ethyl branch, suggests a predominantly nonpolar character. However, the presence of two oxygen atoms allows for some degree of polarity and potential for hydrogen bonding with protic solvents.

Understanding the solubility of this compound is critical for a variety of applications, including its use in organic synthesis, formulation development, and as a potential intermediate in drug discovery. Solubility dictates the choice of solvent for reactions, purification, and the preparation of analytical standards.

The principle of "like dissolves like" is the cornerstone for predicting solubility. Nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The polarity of this compound is intermediate, suggesting it will be most soluble in solvents of moderate polarity and less soluble in highly polar or very nonpolar solvents.

Predicted Solubility of this compound

While specific quantitative data for this compound is not widely published, we can infer its solubility from the behavior of structurally similar compounds. The following tables provide solubility data for related aldehydes and ketones, which can serve as a guide for solvent selection.

Table 1: Qualitative Solubility Predictions for this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The long carbon chain of this compound will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the carbonyl groups of the target molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The potential for hydrogen bonding with the carbonyl oxygens is offset by the nonpolar carbon backbone. |

| Highly Polar | Water | Very Low | The large, nonpolar structure will limit solubility in water. |

Table 2: Experimental Solubility of Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Octanal | Hexane | 25 | Miscible |

| Octanal | Ethanol | 25 | Miscible |

| 2-Octanone | Acetone | 25 | Miscible |

| 2-Octanone | Water | 20 | 0.4 |

| Nonanal | Methanol | 25 | Miscible |

| Nonanal | Water | 25 | 0.014 |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol is recommended. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature for a sufficient time to allow undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, considering the dilution factor. This value represents the solubility.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct, published solubility data for this compound is scarce, a systematic approach based on chemical principles and data from analogous compounds can guide researchers in solvent selection. For precise applications, the experimental protocol provided in this guide offers a reliable method for determining the solubility in any solvent of interest. This information is crucial for the effective use of this compound in research and development.

In-depth Technical Guide: Characterization of CAS Number 75424-66-7

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Analysis of 4-ethyl-5-oxooctanal (CAS 75424-66-7)

Executive Summary

This document provides a technical overview of the chemical compound identified by CAS number 75424-66-7. Extensive searches of publicly available scientific databases and literature have revealed limited information regarding this specific molecule. The primary identifier for this CAS number is This compound . At present, there is a notable absence of published research detailing its biological activity, mechanism of action, associated signaling pathways, or comprehensive experimental characterization. This guide therefore focuses on presenting the available chemical data.

Chemical and Physical Properties

The fundamental chemical information for this compound is summarized below. This data is compiled from various chemical supplier databases and public chemical information repositories.

| Property | Value | Source |

| CAS Number | 75424-66-7 | N/A |

| Molecular Formula | C10H18O2 | N/A |

| Common Name | This compound | [1] |

| Synonyms | Octanal, 4-ethyl-5-oxo- | [2] |

Further quantitative data such as molecular weight, boiling point, and density were not consistently available across the searched sources.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not described in the currently accessible scientific literature. One source indicates that 4-ethyl-4-nitro-5-oxooctanal (CAS 88072-93-9) can be a product leading to 75424-66-7, suggesting a potential precursor relationship.[2] However, specific reaction conditions, purification methods, and analytical characterization techniques for a synthesis of this compound are not provided.

Due to the lack of published experimental studies involving this compound, no established protocols for its use in biological or chemical assays can be presented.

Biological Activity and Signaling Pathways

There is no available information in the public domain regarding the biological activity of this compound. Searches for its mechanism of action, potential therapeutic targets, or involvement in cellular signaling pathways did not yield any relevant results. Therefore, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.

Conclusion

The chemical entity represented by CAS number 75424-66-7, identified as this compound, remains largely uncharacterized in the scientific literature. While basic chemical identifiers are available, there is a significant knowledge gap concerning its synthesis, physical properties, biological effects, and potential applications. This lack of data precludes the development of a comprehensive technical guide as initially requested. Further primary research would be required to elucidate the properties and potential utility of this compound for researchers, scientists, and drug development professionals.

References

Reactivity of the aldehyde group in 4-Ethyl-5-oxooctanal

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Ethyl-5-oxooctanal

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a bifunctional molecule containing both an aldehyde and a ketone. The aldehyde group, being terminal and less sterically hindered, represents a primary site for chemical modifications. Aliphatic aldehydes are known to be highly reactive towards nucleophilic addition, oxidation, and reduction.[1][2] Furthermore, the presence of a ketone at the 5-position introduces the possibility of intramolecular reactions, most notably an intramolecular aldol condensation, which is a favored pathway for 1,5-dicarbonyl compounds to form stable six-membered rings.[3][4][5][6] This document outlines the expected reactivity of the aldehyde moiety in this compound, providing theoretical frameworks for its transformation and generalized experimental protocols.

Molecular Structure and Key Reactive Sites

The structure of this compound features two key electrophilic centers: the aldehyde carbon (C1) and the ketone carbon (C5). The aldehyde is generally more reactive than the ketone for both steric and electronic reasons.[2] Sterically, the single substituent on the aldehyde carbon makes it more accessible to nucleophiles. Electronically, the aldehyde's carbonyl carbon is more electrophilic due to having only one alkyl group providing inductive stabilization, compared to the two alkyl groups of the ketone.[2]

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound can be categorized into three main types of reactions: nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[1] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

-

Reaction with Grignard and Organolithium Reagents: These strong nucleophiles will add to the aldehyde to form a secondary alcohol upon acidic workup.

-

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

-

Formation of Imines and Related Compounds: Aldehydes react with primary amines to form imines (Schiff bases).[1] Similarly, reactions with hydroxylamine and hydrazines yield oximes and hydrazones, respectively. These are often crystalline solids and can be used for characterization.

Oxidation of the Aldehyde

The aldehyde group is readily oxidized to a carboxylic acid by a variety of oxidizing agents, a key difference in reactivity compared to ketones which are much more resistant to oxidation.[1]

-

Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will efficiently oxidize the aldehyde to a carboxylic acid.

-

Mild Oxidants (Chemoselective Oxidation): Weak oxidizing agents can be used to selectively oxidize the aldehyde in the presence of the ketone. A classic example is the Tollens' test, where an ammoniacal solution of silver nitrate is used.[1] A positive test is indicated by the formation of a silver mirror.

Reduction of the Aldehyde

The aldehyde can be reduced to a primary alcohol.

-

Hydride Reductions: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation.[1] NaBH₄ is a milder reagent and can often selectively reduce the aldehyde in the presence of the ketone, although selectivity can be an issue. LiAlH₄ is a much stronger reducing agent and will reduce both the aldehyde and the ketone.

-

Catalytic Hydrogenation: The aldehyde can also be reduced to an alcohol using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel.[1]

Intramolecular Reactivity: Aldol Condensation

Molecules containing two carbonyl groups, such as this compound, can undergo intramolecular reactions.[5] As a 1,5-dicarbonyl compound, it is primed for an intramolecular aldol condensation to form a thermodynamically stable six-membered ring.[3][4][6]

The reaction is typically base-catalyzed. A base will abstract an acidic α-proton to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group. In the case of this compound, there are three possible α-protons that can be removed to form an enolate: at C2, C4, and C6. The enolate formed at C6 attacking the aldehyde at C1 would result in the formation of a stable six-membered ring. The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated cyclic ketone.

Data Presentation: Summary of Expected Reactions

| Reaction Type | Reagent(s) | Functional Group Transformation | Expected Product |

| Nucleophilic Addition | 1. RMgX or RLi2. H₃O⁺ | Aldehyde → Secondary Alcohol | 4-Ethyl-5-oxo-1-substituted-octan-1-ol |

| 1. NaCN2. H₃O⁺ | Aldehyde → Cyanohydrin | 2-Hydroxy-5-ethyl-6-oxononanenitrile | |

| Ph₃P=CHR | Aldehyde → Alkene | 4-Ethyl-5-oxooct-1-ene derivative | |

| R-NH₂ | Aldehyde → Imine | N-substituted-1-(4-ethyl-5-oxooctyl)imine | |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Aldehyde → Carboxylate | 4-Ethyl-5-oxooctanoate |

| KMnO₄ or K₂Cr₂O₇, H⁺ | Aldehyde → Carboxylic Acid | 4-Ethyl-5-oxooctanoic acid | |

| Reduction | NaBH₄ | Aldehyde → Primary Alcohol | 4-Ethyl-5-oxooctan-1-ol |

| LiAlH₄ | Aldehyde & Ketone → Alcohols | 4-Ethyloctane-1,5-diol | |

| Intramolecular Aldol | NaOH or NaOEt, Heat | Aldehyde & Ketone → Cyclic Enone | 3-Ethyl-2-propyl-2-cyclohexen-1-one |

Experimental Protocols

The following are generalized protocols for key transformations of an aliphatic aldehyde. Note: These are illustrative and would require optimization for this compound.

Protocol: Oxidation using Tollens' Reagent

-

Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. Add 2% ammonia solution dropwise until the brown precipitate of silver oxide just redissolves.

-

Reaction: Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.

-

Observation: Gently warm the mixture in a water bath at approximately 60°C for a few minutes. The formation of a silver mirror on the inside of the test tube indicates a positive test for the aldehyde.[1]

-

Work-up: Quench the reaction with dilute nitric acid.

Protocol: Reduction using Sodium Borohydride

-

Setup: Dissolve 10 mmol of this compound in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

-

Reaction: Slowly add 12 mmol of sodium borohydride (NaBH₄) in small portions over 15 minutes.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-Ethyl-5-oxooctan-1-ol.

Protocol: Intramolecular Aldol Condensation

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of ethanol.

-

Reaction: Add 1.2 equivalents of a base, such as sodium ethoxide (NaOEt). Heat the reaction mixture to reflux.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it, and concentrate it to yield the crude cyclic product. Further purification can be achieved by column chromatography.

Visualizations: Reaction Pathways and Logical Flow

Logical Workflow for Reactivity Analysis

Caption: Logical workflow for analyzing the reactivity of this compound.

Reaction Pathway: Nucleophilic Addition to Aldehyde

References

- 1. CHEM-GUIDE: Chemical properties of aliphatic aldehydes and ketones [chem-guide.blogspot.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: 4-Ethyl-5-oxooctanal - A Compound Awaiting Discovery and Characterization

Researchers, scientists, and drug development professionals are on a continuous quest for novel molecules that can serve as tools to unravel biological processes or act as precursors for new therapeutic agents. While vast chemical spaces have been explored, leading to the synthesis and characterization of millions of compounds, there remain molecules that, despite being structurally conceivable, have not yet been the subject of dedicated scientific investigation. One such molecule is 4-Ethyl-5-oxooctanal.

This technical guide addresses the current state of knowledge regarding this compound. Despite its presence in chemical databases, a comprehensive review of scientific literature and patent databases reveals a notable absence of information regarding its discovery, history of synthesis, or any exploration of its biological activities. This document outlines the available information and proposes potential synthetic strategies based on established organic chemistry principles, providing a foundational resource for researchers interested in exploring this uncharted territory of chemical science.

Compound Identification and Properties

While no dedicated studies on this compound have been published, its existence is acknowledged in chemical databases, providing fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 75424-66-7 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CCCC(=O)C(CC)CCC=O | PubChem |

Proposed Synthetic Pathways

Given the absence of a documented synthesis for this compound, this section outlines a plausible experimental protocol for its preparation based on the well-established Stetter reaction. The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophilic catalyst such as a thiazolium salt.

Hypothetical Synthesis of this compound via Stetter Reaction:

The synthesis of this compound, a γ-keto aldehyde, can be envisioned through the conjugate addition of a propanal equivalent to a vinyl ketone.

Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Catalyst Activation: To a solution of a suitable thiazolium salt precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), a hindered organic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is added to generate the active N-heterocyclic carbene (NHC) catalyst in situ.

-

Reaction Execution: A solution of pent-1-en-3-one (the Michael acceptor) and propanal (the acyl anion precursor) in the same solvent is then added dropwise to the activated catalyst solution at room temperature. The reaction mixture is stirred for a predetermined period (e.g., 12-24 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of starting materials and the formation of the product.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Proposed Mechanism of Formation:

The Stetter reaction proceeds through a catalytic cycle involving the umpolung (polarity reversal) of the aldehyde.

Caption: Proposed catalytic cycle for the Stetter reaction synthesis.

Future Directions and Research Opportunities

The absence of literature on this compound presents a unique opportunity for original research. Key areas for investigation include:

-

Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound, followed by its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

-

Exploration of Chemical Reactivity: Investigating the reactivity of the aldehyde and ketone functionalities, for instance, in aldol condensations, Wittig reactions, or reductive aminations, to access a library of novel derivatives.

-

Biological Screening: A broad biological screening of this compound and its derivatives could uncover potential applications in areas such as antimicrobials, enzyme inhibitors, or as signaling molecules. The presence of both an aldehyde and a ketone offers multiple points for interaction with biological targets.

-

Computational Studies: In silico modeling of the molecule's properties and its potential interactions with known biological targets could guide experimental work and prioritize screening efforts.

A Comprehensive Review of the Synthesis of 4-Oxo Aldehydes for Researchers and Drug Development Professionals

An in-depth technical guide on the synthesis, properties, and applications of 4-oxo aldehydes, crucial intermediates in organic chemistry and drug development.

Introduction

4-Oxo aldehydes, characterized by the presence of both an aldehyde and a ketone functional group separated by a two-carbon linker, are versatile bifunctional molecules. Their unique structural motif allows for a diverse range of chemical transformations, making them valuable building blocks in the synthesis of various heterocyclic compounds and complex organic molecules. This technical guide provides a comprehensive review of the primary synthetic routes to 4-oxo aldehydes, detailed experimental protocols for their preparation, a summary of their spectroscopic properties, and an overview of their applications, particularly in the context of drug discovery and development.

Synthesis of 4-Oxo Aldehydes

Several synthetic strategies have been developed to access 4-oxo aldehydes, each with its own advantages and limitations. The most common methods include the ozonolysis of cyclic alkenes, oxidation of 1,4-diols, hydroformylation of vinyl ketones, and the Nef reaction of γ-nitroaldehydes.

Ozonolysis of Cyclic Alkenes

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. The ozonolysis of readily available cyclic alkenes provides a direct route to 4-oxo aldehydes. For instance, the ozonolysis of cyclopentene yields 4-oxopentanal.[1] The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Reductive workup of the ozonide, typically with dimethyl sulfide (DMS) or zinc dust, then furnishes the desired 4-oxo aldehyde.[2][3]

dot T {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

Oxidation of 1,4-Diols

The selective oxidation of 1,4-diols offers another reliable method for the synthesis of 4-oxo aldehydes. This transformation requires the use of mild oxidizing agents that can selectively oxidize one of the primary alcohols to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the secondary alcohol. Reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this purpose.[4] The choice of oxidant is crucial to control the reaction and achieve a good yield of the desired product.

dot T {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

Hydroformylation of Vinyl Ketones

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of α,β-unsaturated ketones, such as methyl vinyl ketone, can theoretically yield 4-oxopentanal. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, under high pressures of carbon monoxide and hydrogen. The regioselectivity of the hydroformylation is a key challenge, as the formyl group can add to either carbon of the double bond.

Nef Reaction

The Nef reaction provides a method for the conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions.[5] This reaction can be applied to the synthesis of 4-oxo aldehydes starting from the corresponding γ-nitroaldehydes, which can be prepared through various methods such as the Michael addition of a nitroalkane to an α,β-unsaturated aldehyde. The classical Nef reaction often requires harsh conditions; however, milder oxidative methods have been developed.[6][7]

dot T {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

Data Presentation

The following tables summarize the physical and spectroscopic data for some common 4-oxo aldehydes.

Table 1: Physical Properties of 4-Oxo Aldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Oxobutanal | C₄H₆O₂ | 86.09 | - |

| 4-Oxopentanal | C₅H₈O₂ | 100.12 | 79-84 (20 mmHg)[4] |

| 4-Oxohexanal | C₆H₁₀O₂ | 114.14 | - |

Table 2: Spectroscopic Data for 4-Oxopentanal

| Spectroscopy | Data |

| ¹H NMR | δ 9.77 (t, 1H, CHO), 2.77 (t, 2H, CH₂CHO), 2.51 (t, 2H, CH₂CO), 2.18 (s, 3H, COCH₃)[8] |

| ¹³C NMR | δ 207.5, 201.8, 42.5, 38.4, 29.9[8] |

| IR (neat) | 2930, 1715, 1360 cm⁻¹[8] |

| MS (EI) | m/z (%): 100 (M⁺, 2), 85 (10), 58 (100), 43 (95)[8] |

Experimental Protocols

Synthesis of 4-Oxopentanal via Ozonolysis of Cyclopentene

Materials:

-

Cyclopentene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (O₃)

-

Dimethyl sulfide ((CH₃)₂S)

Procedure: [9]

-

A solution of cyclopentene (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath.

-

A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

-

The reaction mixture is then purged with nitrogen or argon to remove the excess ozone.

-

Dimethyl sulfide (1.5 eq) is added to the solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the crude 4-oxopentanal can be purified by distillation under reduced pressure. Yield: Moderate to good.

Synthesis of 4-Oxobutanal via Oxidation of 1,4-Butanediol

Materials:

-

1,4-Butanediol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, a solution of 1,4-butanediol (1.0 eq) in dichloromethane is added in one portion.

-

The mixture is stirred at room temperature for 2-3 hours, during which the color changes from orange-yellow to a dark brown-black tar.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues.

-

The filtrate is concentrated under reduced pressure to afford the crude 4-oxobutanal. Further purification can be achieved by chromatography. Yield: Moderate.

Applications in Synthesis

Paal-Knorr Pyrrole Synthesis

A significant application of 4-oxo aldehydes is in the Paal-Knorr synthesis of pyrroles.[10][11][12][13] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole. The bifunctional nature of 4-oxo aldehydes makes them ideal substrates for this transformation, leading to the formation of pyrroles with substituents at the 2- and 5-positions. For example, the reaction of 4-oxopentanal with a primary amine yields a 2-methyl-5-substituted pyrrole.[14]

dot T {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

Drug Development

4-Oxo aldehydes and their derivatives serve as important intermediates in the synthesis of pharmaceutically active compounds. For instance, a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.[15][16][17] The synthesis of this intermediate involves multiple steps, starting from 3-fluoro-4-hydroxybenzaldehyde.[15] The aldehyde functionality is crucial for the subsequent transformations that lead to the final drug molecule.

dot T {

layout=dot;

rankdir=LR;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

Conclusion

4-Oxo aldehydes are valuable and versatile synthetic intermediates with significant applications in organic synthesis and medicinal chemistry. The synthetic methods outlined in this guide, including ozonolysis, oxidation of diols, and the Nef reaction, provide accessible routes to these important bifunctional molecules. Their utility is highlighted by their role in the construction of complex heterocyclic systems, such as pyrroles via the Paal-Knorr synthesis, and in the synthesis of important pharmaceutical agents like Roflumilast. The continued development of efficient and selective methods for the synthesis of 4-oxo aldehydes will undoubtedly facilitate further advancements in both academic research and the pharmaceutical industry.

References

- 1. quora.com [quora.com]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dess-Martin Oxidation [drugfuture.com]

- 5. Nef reaction - Wikipedia [en.wikipedia.org]

- 6. Nef Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Oxopentanal | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 16. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Ethyl-5-oxooctanal: A Technical Overview of a Commercially Available Research Chemical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on 4-Ethyl-5-oxooctanal, a chemical compound with potential applications in research and development. This document summarizes its commercial availability, key chemical properties, and highlights the current gaps in the scientific literature regarding its synthesis, biological activity, and potential mechanisms of action.

Commercial Availability

This compound is available for purchase from at least one specialized chemical supplier. The following table outlines the known commercial source and associated product identifiers.

| Supplier | Product Name | CAS Number | Molecular Formula |

| JHECHEM CO LTD | This compound | 75424-66-7 | C10H18O2 |

Table 1: Commercial Supplier Information for this compound.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been computed and are available in public databases. These properties are essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | PubChem[2][3] |

| Molecular Formula | C10H18O2 | PubChem[2][3] |

| CAS Number | 75424-66-7 | PubChem[2][3] |

| IUPAC Name | This compound | PubChem[3] |

| InChI Key | SWPUHZZLJMOBBX-UHFFFAOYSA-N | PubChem[3] |

Table 2: Key Chemical and Physical Properties of this compound.

Experimental Protocols and Methodologies

A thorough search of the scientific literature did not yield any specific, detailed experimental protocols for the synthesis, purification, or application of this compound. While general methods for the synthesis of related oxo-aldehydes may be applicable, no procedures explicitly describing the preparation of this compound have been published.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of information in the public domain regarding the biological activity of this compound. No studies have been identified that investigate its potential role in any signaling pathways or its pharmacological effects. The diagram below illustrates this knowledge gap.

Figure 1: Knowledge Gap in this compound Research.

Future Research Directions

The commercial availability of this compound presents an opportunity for the scientific community to explore its properties and potential applications. Key areas for future investigation include:

-

Development and publication of a robust synthesis protocol. This would enable wider access and standardization of the material for research purposes.

-

Comprehensive characterization using modern analytical techniques (NMR, MS, IR, etc.) to confirm its structure and purity.

-

Screening for biological activity in various in vitro and in vivo models to identify potential therapeutic applications.

-

Investigation of its mechanism of action to understand how it interacts with biological systems at the molecular level.

References

Methodological & Application

Gram-Scale Synthetic Route to 4-Ethyl-5-oxooctanal: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a three-step, gram-scale synthesis of 4-Ethyl-5-oxooctanal, a valuable building block in organic synthesis. The described route utilizes a regioselective Stork enamine alkylation followed by a selective acetal hydrolysis, offering a reliable and scalable method for the preparation of this γ-keto aldehyde.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, commencing with the readily available starting material, 3-hexanone. The overall synthetic workflow is depicted below.

Figure 1. Overall synthetic workflow for the preparation of this compound.

The initial step involves the formation of the kinetic enamine of 3-hexanone using pyrrolidine. This is followed by the alkylation of the enamine with 2-bromo-1,1-diethoxyethane. The final step is the selective hydrolysis of the diethyl acetal to afford the target γ-keto aldehyde.

Experimental Protocols

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)hex-2-ene (Kinetic Enamine)

Materials:

-

3-Hexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-hexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude enamine is used directly in the next step without further purification.

Step 2: Synthesis of 2-(2,2-Diethoxyethyl)-3-hexanone

Materials:

-

3-(Pyrrolidin-1-yl)hex-2-ene (from Step 1)

-

2-Bromo-1,1-diethoxyethane

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude enamine from Step 1 in acetonitrile.

-

Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to hydrolyze the intermediate iminium salt. Stir for 1 hour.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(2,2-diethoxyethyl)-3-hexanone.

Step 3: Synthesis of this compound

Materials:

-

2-(2,2-Diethoxyethyl)-3-hexanone (from Step 2)

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(2,2-diethoxyethyl)-3-hexanone in a mixture of THF and aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Once the hydrolysis is complete, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the gram-scale synthesis of this compound.

| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) | Product | Yield (%) | Purity (%) |

| 1 | 3-Hexanone | 1.0 | 100.16 | 10.0 | 3-(Pyrrolidin-1-yl)hex-2-ene | ~95 (crude) | - |

| Pyrrolidine | 1.2 | 71.12 | 8.5 | ||||

| 2 | 3-(Pyrrolidin-1-yl)hex-2-ene | 1.0 | 153.27 | 14.6 (crude) | 2-(2,2-Diethoxyethyl)-3-hexanone | 75-85 | >95 |

| 2-Bromo-1,1-diethoxyethane | 1.1 | 197.07 | 20.7 | ||||

| 3 | 2-(2,2-Diethoxyethyl)-3-hexanone | 1.0 | 216.32 | 18.4 | This compound | 80-90 | >97 |

Note: Yields are based on typical results and may vary depending on the specific reaction conditions and purification techniques. Purity is typically determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical progression of the synthetic route, highlighting the key transformations and intermediates.

Figure 2. Logical flow of the synthetic route to this compound.

This application note provides a comprehensive and detailed guide for the gram-scale synthesis of this compound. The presented protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the fields of organic synthesis and drug development.

Application Note: Purification of 4-Ethyl-5-oxooctanal by Flash Column Chromatography

Introduction

4-Ethyl-5-oxooctanal is a bifunctional organic compound containing both an aldehyde and a ketone group.[1] With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol , its moderate polarity makes it an ideal candidate for purification using normal-phase flash column chromatography.[1] This technique is essential for removing impurities from reaction mixtures, such as unreacted starting materials, byproducts, or catalysts, to yield a high-purity final product suitable for further research, development, or analytical testing.

This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The methodology is based on the principle of differential partitioning of the analyte between a polar stationary phase (silica gel) and a non-polar mobile phase.[2] By carefully selecting the eluent system, a high degree of separation and recovery can be achieved.

Key Experimental Parameters

The following table summarizes the recommended starting parameters for the purification of this compound. These may require optimization based on the specific impurity profile of the crude sample.

| Parameter | Recommended Specification |

| Stationary Phase | Silica Gel, 60 Å pore size, 40-63 µm particle size (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |

| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate mixture |

| Elution Mode | Isocratic or Step-Gradient (e.g., starting with 95:5 Hexanes:EtOAc) |

| Sample Loading | Dry loading (adsorbed onto Celite® or silica gel) |

| Flow Rate | ~2 inches/minute (driven by positive air pressure) |

| Detection Method | Thin Layer Chromatography (TLC) with p-Anisaldehyde stain or Potassium Permanganate dip |

| Expected Rf of Product | ~0.25 - 0.35 in 90:10 Hexanes:Ethyl Acetate |

Detailed Experimental Protocol

1. Materials and Equipment

-

Chemicals: Crude this compound, Silica Gel (230-400 mesh), Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (for sample loading), Celite® 545, TLC plates (silica gel 60 F254), p-Anisaldehyde stain or Potassium Permanganate stain.

-

Equipment: Glass chromatography column with stopcock, Funnel, Collection tubes/flasks, TLC tank, UV lamp, Heat gun, Rotary evaporator, Compressed air/nitrogen line with regulator.

2. Preparation of the Mobile Phase

-

Prepare a solvent mixture of Hexanes and Ethyl Acetate. A good starting point is a 95:5 (v/v) ratio.

-

Prepare several batches of increasing polarity (e.g., 90:10, 85:15) if a step-gradient elution is anticipated.

-

Thoroughly mix the solvents and degas if necessary.

3. Thin Layer Chromatography (TLC) Analysis of Crude Material

-

Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber using various Hexanes:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation.

-

The ideal system should place the desired product spot at an Rf value of approximately 0.3.

-

Visualize the spots using a UV lamp (if applicable) and then by staining with p-anisaldehyde or potassium permanganate followed by gentle heating.

4. Column Packing (Wet-Packing Method)

-

Secure the glass column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, lowest-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).[3]

-

Pour the slurry into the column using a funnel. Swirl the slurry continuously while pouring to ensure a homogenous packing.

-

Open the stopcock to drain some solvent, and gently tap the sides of the column to settle the silica gel into a uniform bed.

-

Add more of the initial eluent and apply gentle air pressure to firmly pack the column.[3] Do not let the top of the silica bed run dry.

-

Add a thin, level layer of sand on top of the silica bed to prevent disturbance during solvent addition.

5. Sample Loading (Dry Loading)

-

Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

-

Add Celite® or a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

-

Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

-

Carefully add the powder as a uniform layer on top of the sand at the top of the column.

6. Elution and Fraction Collection

-

Carefully add the mobile phase to the column, ensuring the sample layer is not disturbed.

-

Begin elution by opening the stopcock and applying gentle, consistent air pressure to achieve a steady flow rate.

-

Collect the eluent in sequentially numbered test tubes or flasks.

-

Monitor the separation by periodically performing TLC analysis on the collected fractions. Spot the crude material, the current fraction, and the previous fraction on the same plate for easy comparison.

-

If a gradient elution is needed, systematically increase the polarity of the mobile phase (e.g., switch from 95:5 to 90:10 Hexanes:EtOAc) to elute more polar compounds.

7. Product Isolation

-

Once the TLC analysis confirms which fractions contain the pure this compound, combine these fractions into a round-bottom flask.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Place the flask under high vacuum to remove any residual solvent.

-

The resulting oil or solid is the purified product. Confirm its purity by TLC, NMR, or other appropriate analytical techniques.

Experimental Workflow Visualization

References

Application Note: Quantification of 4-Ethyl-5-oxooctanal using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction